tert-Tetradecyl mercaptan,tech
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Tetradecyl mercaptan: is an organic compound belonging to the class of thiols, also known as mercaptans. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. tert-Tetradecyl mercaptan is specifically a tertiary thiol, meaning the sulfur atom is bonded to a tertiary carbon atom. This compound is known for its strong and distinctive odor, which is typical of thiols. It is used in various industrial applications, particularly as a chain transfer agent in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Tetradecyl mercaptan can be synthesized through the reaction of tert-tetradecyl chloride with hydrogen sulfide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the sulfhydryl group.
Industrial Production Methods: In industrial settings, tert-Tetradecyl mercaptan is produced by the catalytic addition of hydrogen sulfide to tert-tetradecene. This process is carried out in the presence of a catalyst, such as a metal oxide, under controlled temperature and pressure conditions. The resulting product is then purified through distillation to obtain the desired mercaptan.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Tetradecyl mercaptan can undergo oxidation to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced back to the thiol form from its disulfide using reducing agents like sodium borohydride.
Substitution: tert-Tetradecyl mercaptan can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides, bases, and solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted organic compounds depending on the reactants used.
Scientific Research Applications
Chemistry: tert-Tetradecyl mercaptan is widely used as a chain transfer agent in the polymerization of styrene, butadiene, and other monomers. It helps control the molecular weight of the resulting polymers, improving their mechanical properties and processability.
Biology and Medicine: While not extensively used in biological or medical applications, thiols like tert-Tetradecyl mercaptan can be used in the synthesis of biologically active molecules and as intermediates in the production of pharmaceuticals.
Industry: In addition to its role in polymerization, tert-Tetradecyl mercaptan is used in the production of adhesives, coatings, and lubricants. It is also employed in the modification of nanoparticles to improve their stability and performance in various applications.
Mechanism of Action
The primary mechanism by which tert-Tetradecyl mercaptan exerts its effects is through the formation of covalent bonds with other molecules via its sulfhydryl group. This reactivity allows it to participate in various chemical reactions, including polymerization and surface modification. The sulfhydryl group can form strong bonds with metals, making it useful in the stabilization of metal nanoparticles.
Comparison with Similar Compounds
tert-Dodecyl mercaptan: Similar in structure but with a shorter carbon chain. Used in similar applications as a chain transfer agent.
tert-Nonyl mercaptan: Another tertiary thiol with a shorter carbon chain. Also used in polymerization processes.
tert-Octyl mercaptan: A tertiary thiol with an even shorter carbon chain, used in the production of various polymers and as a stabilizer for nanoparticles.
Uniqueness: tert-Tetradecyl mercaptan is unique due to its longer carbon chain, which imparts different physical properties compared to its shorter-chain counterparts. This longer chain can influence the solubility, boiling point, and reactivity of the compound, making it suitable for specific industrial applications where these properties are advantageous.
Properties
IUPAC Name |
11,11-dimethyldodecane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30S/c1-14(2,3)12-10-8-6-4-5-7-9-11-13-15/h15H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKZLZQZXPZBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCCCCCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.